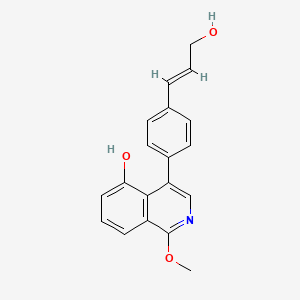

4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol

Description

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

4-[4-[(E)-3-hydroxyprop-1-enyl]phenyl]-1-methoxyisoquinolin-5-ol |

InChI |

InChI=1S/C19H17NO3/c1-23-19-15-5-2-6-17(22)18(15)16(12-20-19)14-9-7-13(8-10-14)4-3-11-21/h2-10,12,21-22H,11H2,1H3/b4-3+ |

InChI Key |

CJVGVAQUMWPBHM-ONEGZZNKSA-N |

Isomeric SMILES |

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)/C=C/CO |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=CCO |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for isoquinoline synthesis. Starting from 2-phenylethylamide derivatives , cyclization under acidic conditions (e.g., POCl₃, PPA) generates the dihydroisoquinoline scaffold. For the target molecule:

- Precursor : A benzylamide derivative with pre-installed methoxy (C1) and hydroxyl (C5) groups.

- Protection Strategy : The C5 hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during cyclization.

Example Protocol :

- React 3-methoxy-4-hydroxybenzylamine with chloroacetyl chloride to form the amide.

- Cyclize using POCl₃ at 80°C, yielding 1-methoxy-5-(TBS-oxy)isoquinoline.

Pomeranz-Fritsch Synthesis

This method employs benzaldehyde derivatives and aminoacetaldehyde diethyl acetal under acidic conditions to form the isoquinoline ring. Adaptations for the target compound include:

- Using 4-methoxy-3-hydroxybenzaldehyde as the starting aldehyde.

- Introducing the C5 hydroxyl post-cyclization via demethylation.

Formation of the 3-Hydroxyprop-1-enyl Group

Wittig Olefination

Introducing the propenyl group via Wittig reaction ensures stereocontrol (trans-selectivity):

Aldol Condensation

Condensation of 4-bromoacetophenone with formaldehyde under basic conditions generates the α,β-unsaturated aldehyde, which is reduced to the allylic alcohol:

Deprotection and Final Steps

Global Deprotection

- Silyl Ether Removal : Treat with TBAF in THF to unmask the C5 hydroxyl.

- Methyl Ether Demethylation : Use BBr₃ in CH₂Cl₂ at −78°C to retain the methoxy group at C1.

Analytical Characterization

Critical data for verifying the target compound:

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form a saturated alcohol.

Substitution: The methoxy group on the isoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of 4-(4-(3-Oxoprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol.

Reduction: Formation of 4-(4-(3-Hydroxypropyl)phenyl)-1-methoxyisoquinolin-5-ol.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol

Key Differences :

- Substituent: Replaces the 3-hydroxyprop-1-en-1-yl group with a 2-(dimethylamino)ethyl chain.

- This contrasts with the hydroxypropenyl group, which may participate in hydrogen bonding or metabolic conjugation.

- Activity: Aminoalkyl substituents are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. This analog’s pharmacological profile may differ significantly from the target compound .

Natural Product Analog: Syringin (Eleutheroside B)

Key Differences :

- Core Structure: Syringin features a glucopyranoside-linked dimethoxyphenyl group instead of an isoquinoline ring.

- Substituent : Shares the 4-(3-hydroxyprop-1-en-1-yl)phenyl motif but attached to a sugar moiety.

- Properties: The glucopyranoside group increases polarity, reducing bioavailability compared to the lipophilic isoquinoline core. Syringin is used in pharmacological research for its anti-inflammatory and neuroprotective effects, suggesting the hydroxypropenyl group may contribute to bioactivity .

a) 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol (CAS 1555363-27-3; Similarity: 0.87)

- Substituent: Amino group replaces hydroxypropenyl.

- Reduced steric hindrance compared to the target compound may alter receptor affinity.

b) (4-(6-Methoxypyridin-3-yl)phenyl)methanol (CAS 136364-30-2; Similarity: 0.84)

- Core Structure: Pyridine ring replaces isoquinoline; methanol substituent at the phenyl group.

- Properties: The pyridine ring introduces a hydrogen bond acceptor, while the methanol group adds polarity. This analog’s solubility profile may differ significantly due to reduced aromatic surface area.

c) High-Similarity Analog (CAS 1269041-56-6; Similarity: 0.90)

- Structural Relationship: Likely shares the isoquinoline core and phenyl substituent, with minor variations (e.g., substituent position or additional functional groups).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydroxypropenyl Group : Shared with Syringin, this group may enhance interactions with proteins via hydrogen bonding or π-orbital conjugation, though its effects depend on the core structure .

- Isoquinoline Core: The planar aromatic system enables π-π stacking with biological targets, a feature absent in Syringin’s glucoside-based structure.

- Substituent Effects: Amino and methoxy groups (e.g., in CAS 136364-30-2) modulate electronic properties, affecting solubility and binding kinetics.

Biological Activity

The compound 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol , often referred to as a substituted isoquinoline derivative, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C18H19NO3

- Molecular Weight: 299.35 g/mol

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity: The compound has shown the ability to scavenge free radicals, which may protect cells from oxidative stress.

- Neuroprotective Effects: Studies suggest that it may have protective effects against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival and apoptosis.

Case Studies and Research Findings

-

Neuroprotection Against Aβ-Induced Damage:

A study demonstrated that derivatives of this compound could protect PC12 cells from amyloid-beta (Aβ)-induced neurotoxicity. The mechanism involved the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth . -

Anti-inflammatory Properties:

Another study highlighted its potential in reducing inflammatory markers in various cell lines, suggesting a role in managing conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Neurodegenerative Diseases: Its neuroprotective properties may be harnessed in the treatment of Alzheimer's disease and other neurodegenerative disorders.

- Cancer Therapy: The compound's ability to induce apoptosis in cancer cells suggests potential use in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection. For example, dichloromethane and ethanol are commonly used solvents, with catalysts employed to enhance reaction efficiency. Stepwise purification (e.g., column chromatography) is critical to isolate intermediates and the final product. Reaction optimization should prioritize minimizing side products, such as undesired isomers or incomplete substitutions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving the 3D structure, as demonstrated for related isoquinoline derivatives (mean C–C bond deviation: 0.002 Å; R factor: 0.038) . Complementary techniques include:

- NMR : To confirm proton environments and substituent positions.

- FT-IR : For identifying functional groups like hydroxyl (-OH) and methoxy (-OCH₃).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar compounds:

- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ respiratory protection (e.g., NIOSH-certified P95 respirators) .

- Emergency Measures : In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved, particularly in pharmacological studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. non-cancer cells).

- Target Validation : Use siRNA or CRISPR to confirm receptor/enzyme interactions.

- Meta-Analysis : Cross-reference published data on related isoquinolinones, noting differences in experimental design .

Q. What computational strategies are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to study binding kinetics with receptors (e.g., kinase domains).

- Docking Studies : Employ AutoDock Vina to predict binding poses, validated against crystallographic data .

- QSAR Models : Corrogate experimental pKa (predicted: 10.10 ± 0.15) and logP values to optimize pharmacokinetic properties .

Q. How does the compound’s solubility profile influence formulation strategies for in vivo studies?

- Methodological Answer : The compound’s limited aqueous solubility (common in isoquinolinones) necessitates:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration.

- Nanoformulations : Lipid-based nanoparticles can enhance bioavailability while minimizing toxicity .

Q. What is the impact of stereoisomerism (e.g., E/Z configuration) on the compound’s bioactivity?

- Methodological Answer : The (E)-isomer of analogous compounds shows enhanced binding affinity due to optimal spatial alignment of the 3-hydroxyprop-1-en-1-yl group. Stereochemical purity can be ensured via chiral HPLC or asymmetric synthesis .

Q. How can synthetic byproducts be identified and mitigated during large-scale synthesis?

- Methodological Answer : Byproducts often arise from incomplete cyclization or oxidation. Mitigation strategies include:

- Reaction Monitoring : Use LC-MS to track intermediate formation.

- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) improve selectivity for the desired product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.